4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 325978-26-5
VCID: VC5304144
InChI: InChI=1S/C20H19N3O3S/c1-20(2,3)15-8-4-14(5-9-15)18(24)22-19-21-17(12-27-19)13-6-10-16(11-7-13)23(25)26/h4-12H,1-3H3,(H,21,22,24)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C20H19N3O3S
Molecular Weight: 381.45

4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

CAS No.: 325978-26-5

Cat. No.: VC5304144

Molecular Formula: C20H19N3O3S

Molecular Weight: 381.45

* For research use only. Not for human or veterinary use.

4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide - 325978-26-5

Specification

CAS No. 325978-26-5
Molecular Formula C20H19N3O3S
Molecular Weight 381.45
IUPAC Name 4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C20H19N3O3S/c1-20(2,3)15-8-4-14(5-9-15)18(24)22-19-21-17(12-27-19)13-6-10-16(11-7-13)23(25)26/h4-12H,1-3H3,(H,21,22,24)
Standard InChI Key CVMKRTRAPJDQJL-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Architecture

The compound’s systematic name, 4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, reflects its three primary components:

  • A benzamide core substituted with a tert-butyl group at the para position.

  • A thiazole ring (1,3-thiazol-2-yl) attached to the benzamide’s nitrogen atom.

  • A 4-nitrophenyl group bonded to the fourth position of the thiazole ring .

The structural uniqueness arises from the electronic interplay between the electron-withdrawing nitro group (-NO2) and the electron-donating tert-butyl group (-C(CH3)3), which influences reactivity and solubility .

Key Structural Data:

PropertyValue/DescriptionSource
SMILESCC(C)(C)c1ccc(cc1)C(=O)Nc1nc(cs1)c2ccc(cc2)N+[O-]
InChI KeyCVMKRTRAPJDQJL-UHFFFAOYSA-N
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors7 (amide O, nitro O, thiazole N/S)

Synthetic Routes and Reaction Mechanisms

Example Reaction Pathway:

4-tert-butylbenzoic acid+4-(4-nitrophenyl)-1,3-thiazol-2-amineDCC, DMAPTarget Compound\text{4-tert-butylbenzoic acid} + \text{4-(4-nitrophenyl)-1,3-thiazol-2-amine} \xrightarrow{\text{DCC, DMAP}} \text{Target Compound}

Physicochemical Properties

Solubility and Partitioning

The compound exhibits lipophilic characteristics (logP = 6.36), rendering it poorly water-soluble (logSw = -5.58) . This property necessitates the use of organic solvents (e.g., DMSO) for in vitro assays.

Stability and Reactivity

  • Nitro Group Reduction: The -NO2 group can be reduced to -NH2 using catalytic hydrogenation (H2/Pd-C) or SnCl2/HCl .

  • Amide Hydrolysis: Susceptible to hydrolysis under strongly acidic or basic conditions, yielding 4-tert-butylbenzoic acid and the corresponding thiazole-amine .

CompoundBiological ActivityIC50 (µM)Reference
4-tert-butyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamideTubulin inhibition3.10
N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamideAnti-inflammatory5.00

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a pharmacophore scaffold for optimizing drug-like properties. Its modular structure allows for:

  • SAR Studies: Modifying the nitro group to -NH2 or -CF3 to enhance target binding .

  • Hybrid Drug Development: Conjugation with fluoroquinolones or sulfonamides to combat antibiotic resistance .

Material Science

The tert-butyl group enhances thermal stability, making the compound a candidate for organic semiconductors or liquid crystal displays .

Challenges and Future Directions

  • Synthetic Optimization: Current routes suffer from low yields (~30%) due to steric hindrance from the tert-butyl group .

  • Biological Profiling: No in vivo data exist; priority should be given to pharmacokinetic and toxicity studies.

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